

# Golexanolone in Primary Biliary Cholangitis: A New Frontier for Cognitive Symptom Management

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Golexanolone |           |
| Cat. No.:            | B607714      | Get Quote |

An investigational therapy, **golexanolone**, is currently under evaluation for its potential to alleviate the often-debilitating cognitive symptoms and fatigue associated with Primary Biliary Cholangitis (PBC). This guide offers a detailed comparison of **golexanolone** against placebo, drawing upon available preclinical data and the design of ongoing clinical trials. As of late 2025, definitive efficacy data from the pivotal clinical trial in PBC are still forthcoming, with top-line results anticipated in the first half of 2025.

Primary Biliary Cholangitis is a chronic autoimmune liver disease characterized by the progressive destruction of bile ducts.[1] Beyond the well-documented liver pathology, a significant number of patients with PBC experience profound fatigue and cognitive dysfunction, often referred to as "brain fog," which can severely impact their quality of life.[2][3] These neurological symptoms are thought to be linked to the overactivation of GABA-A receptors in the brain by neurosteroids like allopregnanolone, which can be elevated in PBC.[4][5]

**Golexanolone** (also known as GR3027) is a first-in-class GABAA receptor modulating steroid antagonist (GAMSA).[2] It is designed to selectively counteract the excessive activation of GABA-A receptors by molecules such as allopregnanolone, without completely blocking the receptor's function.[4][5] This targeted mechanism is expected to normalize brain activity and alleviate cognitive and fatigue symptoms with a potentially more favorable side-effect profile compared to other GABA-A receptor inhibitors.[4][5]



## Putative Signaling Pathway of Golexanolone in PBC-Related Cognitive Dysfunction

The following diagram illustrates the proposed mechanism by which **golexanolone** may mitigate cognitive symptoms in Primary Biliary Cholangitis.



Click to download full resolution via product page

Golexanolone's proposed mechanism of action in PBC.

#### Clinical Evaluation: A Look at the Evidence



While the pivotal Phase 1b/2 clinical trial (EudraCT 2022-000422-16) for **golexanolone** in PBC is ongoing, some insights can be gleaned from a completed Phase 2a trial in a related condition, hepatic encephalopathy (HE), which also involves cognitive impairment due to liver disease.[2][4]

### Quantitative Data from a Phase 2a Study in Hepatic Encephalopathy (EudraCT 2016-003651-30)

This pilot study provides the most relevant clinical data to date on the potential effects of **golexanolone** on cognitive and related functions. The table below summarizes key findings from this trial, which compared **golexanolone** to placebo in patients with covert hepatic encephalopathy.



| Outcome Measure                                        | Golexanolone vs.<br>Placebo    | p-value                          | Indication                                                    |
|--------------------------------------------------------|--------------------------------|----------------------------------|---------------------------------------------------------------|
| Epworth Sleepiness<br>Scale (ESS)                      | Directionally favorable change | 0.047                            | Statistically significant improvement in daytime sleepiness.  |
| EEG: Mean Dominant<br>Frequency (MDF)                  | Directionally favorable change | 0.142                            | Trend towards improvement in brain wave activity.             |
| EEG: Delta+Theta/Alpha+B eta Ratio                     | Directionally favorable change | 0.021                            | Statistically significant improvement in brain wave activity. |
| Continuous Reaction Time (CRT)                         | Directionally favorable change | Not Statistically<br>Significant | No significant difference in reaction time.                   |
| Animal Naming Test<br>(ANT)                            | Directionally favorable change | Not Statistically<br>Significant | No significant<br>difference in verbal<br>fluency.            |
| Psychometric Hepatic<br>Encephalopathy<br>Score (PHES) | Directionally favorable change | Not Statistically<br>Significant | No significant difference in a composite cognitive score.     |

Data from a pilot Phase 2a study in patients with covert hepatic encephalopathy.[1]

It is important to note that while these results in a different patient population are encouraging, they are not directly transferable to patients with PBC.[1]

### **Experimental Protocols: The Ongoing PBC Clinical Trial**

The current clinical investigation of **golexanolone** for PBC is a randomized, double-blind, placebo-controlled, two-part Phase 1b/2 study (EudraCT 2022-000422-16).[5][6]



#### **Study Design**

The trial is structured in two parts to comprehensively evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **golexanolone**.[1]

- Part A (Safety and Pharmacokinetics): This initial phase has been completed and assessed a
  40 mg dose of golexanolone administered twice daily for five days against a placebo.[6] The
  results indicated a favorable safety and tolerability profile, allowing the trial to proceed to Part
  B.[5][6]
- Part B (Preliminary Efficacy): This ongoing part of the study will enroll approximately 84 participants who will be randomized in a 1:1:1 ratio to receive one of two dose levels of golexanolone (40 mg or 80 mg) or a placebo, taken orally twice daily for 28 days.[6][7]

#### **Participant Criteria**

Eligible participants are adults aged 18-75 with a confirmed diagnosis of PBC who are experiencing clinically significant fatigue and cognitive symptoms.[2] Patients may be on a stable dose of standard PBC therapy.[3] Individuals with severe liver disease (cirrhosis) are excluded.[3]

#### **Outcome Measures**

The primary endpoints of the trial are safety and tolerability.[2] Secondary and exploratory endpoints are designed to measure the potential efficacy of **golexanolone** on the cognitive and fatigue symptoms of PBC and will include:[2][3]

- Changes in cognitive function, assessed through various cognitive tests.
- Improvements in fatigue and daytime sleepiness, measured by validated questionnaires.
- Overall health-related quality of life.

#### **Experimental Workflow**

The following diagram outlines the workflow for a participant in Part B of the ongoing Phase 1b/2 clinical trial.





Click to download full resolution via product page

Participant workflow in the Phase 1b/2 PBC trial (Part B).

#### **Concluding Remarks**

Golexanolone represents a novel and targeted approach to addressing the significant unmet need for treatments for the cognitive and fatigue symptoms of Primary Biliary Cholangitis. While the available data from a related condition are promising, the scientific and medical communities await the results of the ongoing, dedicated PBC clinical trial. The findings from this study will be crucial in determining the future role of golexanolone in the management of this complex and multifaceted disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A pilot study of golexanolone, a new GABA-A receptor-modulating steroid antagonist, in patients with covert hepatic encephalopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. liverdiseasenews.com [liverdiseasenews.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Golexanolone Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel drug golexanolone shows promise against cognitive decline in hepatic encephalopathy | Multidisciplinary | MIMS Thailand [prdmspapp.mimsdev.com]
- 6. Golexanolone Attenuates Neuroinflammation, Fatigue, and Cognitive and Motor Impairment in Diverse Neuroinflammatory Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. liverdiseasenews.com [liverdiseasenews.com]
- To cite this document: BenchChem. [Golexanolone in Primary Biliary Cholangitis: A New Frontier for Cognitive Symptom Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607714#golexanolone-versus-placebo-in-treating-cognitive-symptoms-of-pbc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com